molecular formula C9H9FO B1290011 5-Fluoro-2,3-dihydro-1H-inden-1-OL CAS No. 52085-92-4

5-Fluoro-2,3-dihydro-1H-inden-1-OL

Cat. No. B1290011
CAS RN: 52085-92-4
M. Wt: 152.16 g/mol
InChI Key: FFJGCSVJFOTPEO-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the molecular formula C9H9FO . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .


Synthesis Analysis

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL involves several steps. The compound can be synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique is found to be satisfactory in terms of time and synthetic performance .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-1-OL consists of a fused cyclopentanone and a benzene ring . The presence of a fluorine atom in the molecule can dramatically change its properties .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-inden-1-OL has a molecular weight of 152.17 . It is a solid or liquid at room temperature . The melting point of the compound is between 36-41°C .

Scientific Research Applications

Antibacterial and Antifungal Applications

The derivatives of 2,3-dihydro-1H-inden-1-one, a similar compound to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antiviral Applications

Indole derivatives, which include 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have shown potential as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that 5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties, including anticancer activities . This suggests that 5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in cancer treatment.

Antileishmanial Applications

2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are structurally similar to 5-Fluoro-2,3-dihydro-1H-inden-1-OL, have shown significant inhibition in liver and spleen parasite burden in infected Balb/c mice . This suggests potential antileishmanial applications for 5-Fluoro-2,3-dihydro-1H-inden-1-OL.

Pharmacokinetics and Druglikeness

5-Fluoro-2,3-dihydro-1H-inden-1-OL could potentially be used in the development of new drugs due to its lipophilicity and druglikeness . These properties are important for the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJGCSVJFOTPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630407
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-inden-1-OL

CAS RN

52085-92-4
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydro-1H-inden-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Charged 5-fluoro-2,3-dihydroinden-1-one (486 mg, 3.22 mmol), methanol (8 mL) and dichloromethane (4 mL) to a flask, the mixture was cooled to 0° C. and NaBH4 (119 mg, 3.22 mmol) was added in portions. The reaction mixture was stirred at 0° C. for 15 min, warmed up to room temperature and stirred for 30 min. Added water, extracted with ethyl acetate twice, and washed the organic phase with brine and dried with anhydrous Na2SO4, concentrated to give the title compound (488 mg, 100%). 1H NMR (400 MHz, CDCl3): δ 1.94-2.02 (1H, m), 2.46-2.55 (1H, m), 2.76-7.84 (1H, m), 3.01-3.08 (1H, m), 5.20 (2H, t, J=5.6 Hz), 6.89-6.93 (2H, m), 7.32-7.36 (1H, m).
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
119 mg
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoroindanone (CAS#700-84-5, 0.942 g, 6.274 mmol) in methanol (15 mL) at 0° C. is added sodium borohydride (0.356 g, 9.411 mmol) in one portion. The cooling bath is removed and after 2 hours, the mixture is poured into water (100 mL) and the volatile organics are removed in vacuo. Extraction with dichloromethane, drying over magnesium sulfate, filtering through a cotton plug and concentration affords 5-fluoro-indan-1-ol, which is used in the next step without further purification.
Quantity
0.942 g
Type
reactant
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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